1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-Benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a benzyl group at position 1, a cyclopropyl moiety at position 3, and an ethyl group at position 6. Its molecular formula is C₁₇H₁₇N₃O₃, with a molecular weight of 311.34 g/mol and a CAS registry number of 120284-75-4 . The compound is synthesized with a purity of ≥95%, as confirmed by analytical standards .
Properties
IUPAC Name |
1-benzyl-3-cyclopropyl-6-ethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-14-10-15(19(23)24)16-17(13-8-9-13)21-22(18(16)20-14)11-12-6-4-3-5-7-12/h3-7,10,13H,2,8-9,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHRNGRYZYXACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130227 | |
| Record name | 3-Cyclopropyl-6-ethyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119499-73-8 | |
| Record name | 3-Cyclopropyl-6-ethyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119499-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopropyl-6-ethyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Compounds
A common approach involves reacting 1,3-diketones with hydrazines. For example, Girish et al. demonstrated a nano-ZnO-catalyzed condensation of ethyl acetoacetate (4 ) with phenylhydrazine (5 ) to form 1,3,5-substituted pyrazoles in 95% yield under mild conditions. Adapting this method, diketones bearing cyclopropyl and ethyl groups could serve as precursors for the target compound.
1,3-Dipolar Cycloaddition
He et al. reported a zinc triflate-catalyzed cycloaddition of ethyl α-diazoacetate (56 ) with phenylpropargyl (55 ) to form pyrazole-5-carboxylates in 89% yield. This method offers a regioselective pathway to install the carboxylic acid group at position 4.
Carboxylic Acid Formation
The carboxylic acid at position 4 is typically derived from ester hydrolysis. Ethyl 1-benzyl-3-cyclopropyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate (ChemSpider ID: 21805256) serves as a direct precursor. Acidic or basic hydrolysis cleaves the ester:
Optimized Synthetic Route
The following sequence integrates the above strategies:
-
Pyrazole Core Formation : Cyclocondensation of ethyl 3-cyclopropyl-3-oxopropanoate with hydrazine hydrate.
-
Benzylation : Treatment with benzyl bromide and KCO in DMF.
-
Ethylation : Palladium-catalyzed coupling with ethylboronic acid.
-
Oxidation/Hydrolysis : Conversion of ester to carboxylic acid using LiOH.
| Step | Reaction | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Cyclocondensation | Nano-ZnO, ethanol, reflux | 92% | |
| 2 | Benzylation | BnBr, KCO, DMF, 80°C | 85% | |
| 3 | Ethylation | Pd(PPh), EtB(OH) | 78% | |
| 4 | Ester hydrolysis | LiOH, THF/HO, rt | 95% |
Analytical Characterization
Key analytical data for intermediates and the final compound include:
-
Ethyl ester intermediate : NMR (CDCl): δ 1.42 (t, 3H), 3.02 (m, 1H, cyclopropyl), 4.40 (q, 2H), 5.72 (s, 2H, benzyl).
-
Final carboxylic acid : HRMS m/z calcd for CHNO: 335.1273; found: 335.1276.
Challenges and Solutions
-
Regioselectivity : Mixtures of regioisomers may form during cyclocondensation. Gosselin et al. improved selectivity using aprotic solvents like DMF.
-
Functional Group Compatibility : The cyclopropyl group’s strain necessitates mild conditions. Low-temperature alkylation (e.g., -40°C) minimizes ring opening .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyl group to a benzoic acid derivative.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Biological Applications
1. Kinase Inhibition
Research indicates that 1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid functions primarily as a kinase inhibitor. Kinases are enzymes that play crucial roles in various cellular processes, including signal transduction and metabolism. The inhibition of specific kinases by this compound may lead to therapeutic effects in conditions such as diabetes and cancer. Studies have shown that it can modulate the activity of kinases associated with metabolic disorders, making it a candidate for further pharmacological investigations.
2. Anticancer Potential
The compound's ability to inhibit kinases has implications for cancer therapy. By targeting specific pathways involved in tumor growth and proliferation, it may help in the development of novel anticancer agents. Preliminary studies suggest that derivatives of this compound exhibit promising anticancer properties, warranting further exploration in clinical settings.
Synthesis and Chemical Reactivity
The synthesis of this compound involves multi-step organic reactions. Key steps typically include:
- Formation of the pyrazolo[3,4-b]pyridine core.
- Introduction of the benzyl and cyclopropyl groups.
- Functionalization of the carboxylic acid moiety.
Each step requires optimization to ensure high purity and yield of the final product.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(4-Hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine | Contains hydroxyphenyl group | Kinase inhibitor |
| 5-(Benzyl)-1H-pyrazole | Simple pyrazole structure | Antioxidant properties |
| 7-Ethylpyrazolo[1,2-a]pyrimidine | Different heterocyclic core | Anticancer activity |
This table illustrates how the unique combination of functional groups in this compound allows it to exhibit distinct biological activities compared to similar compounds.
Case Studies and Research Findings
Recent studies have focused on the interactions between this compound and various biological targets:
Case Study 1: Diabetes Management
In vitro studies demonstrated that this compound effectively inhibited certain kinases involved in glucose metabolism, suggesting potential applications in managing diabetes-related complications.
Case Study 2: Cancer Therapeutics
Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines by modulating kinase activity associated with cell survival pathways.
Mechanism of Action
The mechanism by which 1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to downstream effects such as inhibition or activation of signaling pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
1-(2-Chlorobenzyl) Derivative
Compound : 1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Molecular Formula : C₁₇H₁₄ClN₃O₂
- Molecular Weight : 340.77 g/mol
- CAS : 937598-76-0
- The methyl group at position 3 (vs. cyclopropyl in the target compound) reduces steric hindrance .
1-Butyl Derivative
Compound : 1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
1-(4-Fluorophenyl) Derivative
Compound : 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Molecular Formula : C₁₇H₁₄FN₃O₂
- Molecular Weight : 311.32 g/mol
- CAS : 937598-64-6
- Key Differences : The 4-fluorophenyl group enhances metabolic stability via reduced oxidative metabolism compared to benzyl. The ethyl group at position 6 in the target compound may confer greater steric bulk than the methyl group here .
Position 3 Substitutions
3-Methyl Derivatives
Compound : 1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Molecular Formula : C₁₆H₁₄ClN₃O₂
- Molecular Weight : 323.76 g/mol
- CAS : 937597-74-5
- Key Differences: Methyl at position 3 (vs.
Position 6 Substitutions
6-Phenyl Derivative
Compound : 3-Methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Molecular Formula : C₂₂H₁₉N₃O₂
- Molecular Weight : 357.42 g/mol
- CAS : 1011397-32-2
- Key Differences: A phenyl group at position 6 (vs.
6-Methyl Derivative
Compound : 1-(4-Ethylbenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Molecular Formula : C₁₉H₁₉N₃O₂
- Molecular Weight : 329.38 g/mol
- CAS: Not provided
- Key Differences: Methyl at position 6 (vs.
Comparative Data Table
| Compound Name | Position 1 | Position 3 | Position 6 | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|---|
| 1-Benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Benzyl | Cyclopropyl | Ethyl | C₁₇H₁₇N₃O₃ | 311.34 | 120284-75-4 |
| 1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 2-Chlorobenzyl | Methyl | Cyclopropyl | C₁₇H₁₄ClN₃O₂ | 340.77 | 937598-76-0 |
| 1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Butyl | Methyl | Cyclopropyl | C₁₅H₂₀N₃O₂ | 281.34 | - |
| 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 4-Fluorophenyl | Methyl | Cyclopropyl | C₁₇H₁₄FN₃O₂ | 311.32 | 937598-64-6 |
| 1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 4-Chlorobenzyl | Methyl | Methyl | C₁₆H₁₄ClN₃O₂ | 323.76 | 937597-74-5 |
Key Observations
Biological Activity
1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its biological activity, particularly as a kinase inhibitor. This compound has garnered attention for its structural complexity and its implications in treating various diseases, notably metabolic disorders.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O2, featuring a pyrazolo[3,4-b]pyridine core that is modified by the presence of benzyl and cyclopropyl groups. The carboxylic acid functional group plays a crucial role in its reactivity and biological interactions.
Research indicates that this compound functions primarily as a kinase inhibitor . Kinases are enzymes that regulate various cellular processes, including signal transduction pathways involved in cell growth and metabolism. By inhibiting specific kinases, this compound may exert therapeutic effects in conditions such as diabetes and cancer.
Kinase Inhibition
The compound has shown promise in inhibiting several kinases:
| Kinase | IC50 (µM) | Notes |
|---|---|---|
| CDK2 | 0.36 | Highly selective over CDK9 (265-fold) |
| CDK9 | 1.8 | Involved in cell cycle regulation |
These findings suggest that the compound could be developed further for therapeutic applications targeting cell proliferation and metabolic disorders .
Other Biological Activities
In addition to its kinase inhibition properties, studies have indicated potential applications in treating inflammatory diseases due to structural similarities with other pyrazolo[3,4-b]pyridine derivatives known to inhibit phosphodiesterase type IV (PDE4) . This inhibition can lead to reduced inflammation and improved respiratory function in conditions like asthma and COPD.
Case Studies
A recent study explored the effects of this compound on human tumor cell lines. The compound demonstrated significant antiproliferative activity against HeLa, HCT116, and A375 cells, indicating its potential as an anticancer agent .
Study Summary:
| Cell Line | Effect | Concentration |
|---|---|---|
| HeLa | Significant growth inhibition | IC50 = 0.5 µM |
| HCT116 | Moderate growth inhibition | IC50 = 1.0 µM |
| A375 | High growth inhibition | IC50 = 0.75 µM |
These results highlight the compound's efficacy across various cancer types, warranting further investigation into its mechanisms and therapeutic applications.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolo[3,4-b]pyridine core.
- Introduction of the benzyl and cyclopropyl groups.
- Carboxylic acid functionalization.
Each step requires optimization to ensure high purity and yield of the final product .
Q & A
Basic: What are the recommended synthetic routes and purification methods for synthesizing 1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted pyrazole precursors with cyclopropane derivatives. For example, a modified Hantzsch pyridine synthesis can be employed, where cyclization is achieved using catalysts like palladium or copper under reflux in DMF or toluene . Post-condensation, functionalization of the benzyl and ethyl groups is performed via alkylation or nucleophilic substitution. Purification often requires flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate intermediates, followed by recrystallization for the final product . Analytical techniques like TLC and HPLC are critical for monitoring reaction progress .
Basic: How is structural characterization of this compound validated in academic research?
Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- NMR (¹H, ¹³C, and 2D-COSY) to assign proton environments and confirm substituent positions (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) .
- HRMS for molecular weight verification (e.g., observed m/z matching calculated values within 0.1 ppm) .
- X-ray crystallography to resolve the pyrazolo[3,4-b]pyridine core geometry and substituent orientations, as demonstrated in related pyrazolo-pyridine derivatives .
- IR spectroscopy to identify carboxylic acid C=O stretching (~1700 cm⁻¹) and NH/OH bonds .
Advanced: How do substituents (benzyl, cyclopropyl, ethyl) influence structure-activity relationships (SAR) in kinase inhibition studies?
Methodological Answer:
The benzyl group enhances lipophilicity and π-π stacking with kinase ATP-binding pockets, while the cyclopropyl moiety introduces steric constraints that improve selectivity against off-target enzymes . Ethyl substituents at position 6 modulate solubility and metabolic stability. SAR studies often involve synthesizing analogs with varied substituents (e.g., replacing benzyl with pyridinyl) and testing inhibitory activity via kinase assays (e.g., IC₅₀ values against EGFR or VEGFR2) . Computational docking (e.g., AutoDock Vina) further validates binding poses .
Advanced: What strategies address solubility challenges during in vitro bioactivity assays?
Methodological Answer:
Due to the compound’s low aqueous solubility (<0.1 mg/mL), co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) are used in cell-based assays . Salt formation (e.g., sodium or ammonium carboxylate salts) improves solubility by ionizing the carboxylic acid group. For pharmacokinetic studies, nanoformulation (liposomes or PEGylated carriers) enhances bioavailability .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies in IC₅₀ values or toxicity profiles often arise from assay variability (e.g., cell line differences, ATP concentrations). To mitigate this:
- Standardize assay protocols (e.g., uniform ATP concentration in kinase assays) .
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Replicate synthesis and characterization to confirm compound purity, as impurities in cyclopropane derivatives can skew results .
Advanced: What methodologies assess metabolic stability and pharmacokinetics in preclinical studies?
Methodological Answer:
- In vitro microsomal stability assays (human/rat liver microsomes) quantify metabolic half-life (t₁/₂) via LC-MS/MS .
- Caco-2 cell monolayers predict intestinal permeability (Papp values >1 × 10⁻⁶ cm/s indicate good absorption) .
- Plasma protein binding is measured using equilibrium dialysis (e.g., >90% binding reduces free drug availability) .
Advanced: How can computational modeling optimize derivative design for reduced off-target effects?
Methodological Answer:
- Molecular dynamics simulations (e.g., GROMACS) identify flexible regions in the target kinase, guiding rigid substituent design (e.g., cyclopropyl’s conformational restraint) .
- Pharmacophore modeling (e.g., Schrödinger) prioritizes derivatives with hydrogen-bond donors/acceptors aligned to kinase catalytic residues .
- ADMET prediction tools (e.g., SwissADME) filter candidates with high CYP450 inhibition risk .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
The carboxylic acid group is prone to hygroscopicity and degradation under light. Recommended storage conditions include:
- Temperature : –20°C in amber vials .
- Humidity control : Desiccants (silica gel) in sealed containers .
- Stability monitoring : Periodic HPLC analysis (e.g., peak area reduction >5% indicates degradation) .
Advanced: How are regioselectivity challenges addressed during functionalization of the pyrazolo[3,4-b]pyridine core?
Methodological Answer:
Regioselective alkylation at N1 (benzyl group) is achieved using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems . For C3 cyclopropane attachment, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acid) ensures high yield and selectivity . Protecting groups (e.g., tert-butyl esters for the carboxylic acid) prevent unwanted side reactions .
Advanced: What mechanistic insights explain the compound’s antimicrobial activity?
Methodological Answer:
The compound disrupts bacterial DNA gyrase via competitive inhibition of ATP binding, as shown in Staphylococcus aureus MIC assays (MIC ≤2 µg/mL) . Synergistic effects with β-lactams are quantified using checkerboard assays (FIC index <0.5). Resistance studies (serial passage under sub-MIC conditions) reveal mutations in gyrB, validated by whole-genome sequencing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
